molecular formula C6H3ClN2S2 B067007 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole CAS No. 186982-41-2

5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole

Cat. No.: B067007
CAS No.: 186982-41-2
M. Wt: 202.7 g/mol
InChI Key: MRMAZVGSIMWZOZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorine atom and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with 2-thiophenecarboxylic acid chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The thienyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(2-thienyl)-2,1-benzoxazole
  • 5-Chloro-3-(2-thienyl)-2,1-benzothiazole
  • 5-Chloro-3-(2-thienyl)-1,2,4-oxadiazole

Uniqueness

5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole is unique due to the presence of both a chlorine atom and a thienyl group on the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

5-chloro-3-thiophen-2-yl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S2/c7-6-8-5(9-11-6)4-2-1-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMAZVGSIMWZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370969
Record name 5-chloro-3-(2-thienyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186982-41-2
Record name 5-chloro-3-(2-thienyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of thiophene-2-carboximidamide hydrochloride (1.62 g, 10.0 mmol) and perchloromethyl mercaptan (1.07 ml, 10.0 mmol) in dichloromethane (10 ml) was added dropwise a solution of sodium hydroxide (1.60 g, 40.0 mmol) in water (4 ml) under ice-cooling. Then, the reaction mixture was stirred under ice-cooling for 1 hour and at room temperature for 1 hour. The organic layer was separated, washed with water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to give 1.40 g (69.3%) of the desired product as an oil.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
69.3%

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